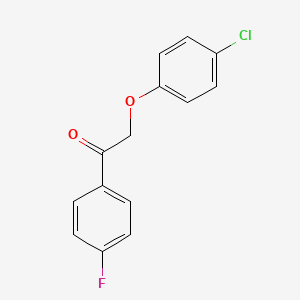
2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is a compound that features a quinoline moiety attached to a benzene sulfonamide group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 8-aminoquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Analyse Des Réactions Chimiques
2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The quinoline moiety can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Electrophilic substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration or sulfonation.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various electrophiles like nitric acid or sulfur trioxide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological studies: The compound is used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Industrial applications: It is used in the synthesis of dyes, pigments, and other materials due to its stable chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, inhibiting DNA replication and transcription. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, leading to antibacterial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Quinoline-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
8-hydroxyquinoline: Used as a chelating agent and in antiseptic formulations.
2-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the presence of both the quinoline and sulfonamide groups, which confer a combination of biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C15H11ClN2O2S |
|---|---|
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
2-chloro-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H11ClN2O2S/c16-12-7-1-2-9-14(12)21(19,20)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10,18H |
Clé InChI |
XSBNGZNVBXGGKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(1S)-1-Phenylethyl]-2-azetidinecarboxylic acid](/img/structure/B8670591.png)











![Acetamide, 2-chloro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B8670708.png)

